4-Metoxi-2,3,6-trimetilfenol

Descripción general

Descripción

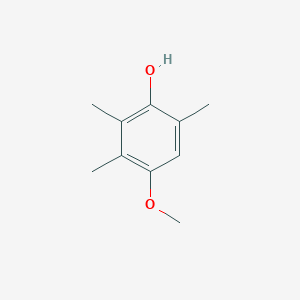

4-Methoxy-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of aryl ethers and is characterized by an aromatic ring with three methyl groups attached at positions 2, 3, and 6, and a methoxy group at position 4.

Aplicaciones Científicas De Investigación

4-Methoxy-2,3,6-trimethylphenol has various scientific research applications, including:

Antioxidant Properties: Studies have shown that this compound exhibits free radical scavenging activity, suggesting potential antioxidant properties.

Natural Occurrence: It is found in the essential oils of several plant species, including Copaifera langsdorffii and Croton schiedeanus.

Potential Biological Activities:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3,6-trimethylphenol can be synthesized through the methylation of 2,3,6-trimethylphenol using methanol in the presence of a solid acid catalyst. The reaction typically occurs at elevated temperatures ranging from 300 to 460°C under normal pressure .

Industrial Production Methods: In industrial settings, the production of 4-Methoxy-2,3,6-trimethylphenol involves the use of multitube reactors with fixed catalysts. The process ensures high selectivity and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-2,3,6-trimethylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring with methyl substituents is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Ether Cleavage: Under strong acidic or basic conditions, the C-O bond between the aromatic ring and methoxy group can be cleaved.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Ether Cleavage: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to cleave the ether bond.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 4-Methoxy-2,3,6-trimethylphenol.

Ether Cleavage: Products include 2,3,6-trimethylphenol and methanol.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2,3,6-trimethylphenol involves its interaction with free radicals, neutralizing them and preventing oxidative damage. The methoxy group and the aromatic ring play a crucial role in its antioxidant activity by donating electrons to stabilize free radicals.

Comparación Con Compuestos Similares

2,4,6-Trimethylphenol: Another isomer of trimethylphenol, characterized by methyl groups at positions 2, 4, and 6.

2,3,5-Trimethylphenol: An isomer with methyl groups at positions 2, 3, and 5.

Uniqueness: 4-Methoxy-2,3,6-trimethylphenol is unique due to the presence of a methoxy group at position 4, which imparts distinct chemical properties and biological activities compared to its isomers. The methoxy group enhances its antioxidant potential and influences its reactivity in electrophilic aromatic substitution and ether cleavage reactions.

Actividad Biológica

4-Methoxy-2,3,6-trimethylphenol, also known as syringaresinol, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse sources of scientific literature.

Chemical Structure and Properties

4-Methoxy-2,3,6-trimethylphenol has the molecular formula and features a methoxy group at position 4 of a trimethylphenolic structure. This unique arrangement contributes to its antioxidant and antimicrobial properties. The compound is naturally found in various plants, including Copaifera langsdorffii and Croton schiedeanus, indicating its ecological significance and potential roles in plant defense mechanisms.

Antioxidant Properties

Research indicates that 4-Methoxy-2,3,6-trimethylphenol exhibits substantial free radical scavenging activity , which is crucial for reducing oxidative stress in biological systems. The methoxy group and the aromatic ring facilitate electron donation, stabilizing free radicals and preventing cellular damage.

A comparative analysis of antioxidant activities among phenolic compounds shows that 4-Methoxy-2,3,6-trimethylphenol has a significant capacity to neutralize reactive oxygen species (ROS), which can lead to various diseases if left unchecked .

Antimicrobial Activity

Studies have reported that 4-Methoxy-2,3,6-trimethylphenol possesses antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the concentration and type of microorganism tested. For example:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

This antimicrobial activity suggests potential applications in food preservation and medicinal formulations.

The mechanisms underlying the biological activities of 4-Methoxy-2,3,6-trimethylphenol primarily involve:

- Antioxidant Mechanism : The compound interacts with free radicals through electron donation from its methoxy group. This interaction stabilizes free radicals and reduces oxidative stress.

- Antimicrobial Mechanism : The exact mechanism is less understood but may involve disruption of microbial cell membranes or interference with metabolic pathways within the pathogens.

Case Studies

- Antioxidant Efficacy in Cellular Models : A study conducted using cellular models demonstrated that treatment with 4-Methoxy-2,3,6-trimethylphenol significantly reduced oxidative markers compared to untreated controls. This highlights its potential as a therapeutic agent for conditions associated with oxidative damage .

- In Vivo Studies on Antimicrobial Activity : In an experimental setup involving infected animal models, administration of 4-Methoxy-2,3,6-trimethylphenol resulted in a notable decrease in infection severity and microbial load compared to controls. This suggests its efficacy as a natural antimicrobial agent.

Applications and Future Research

The potential applications of 4-Methoxy-2,3,6-trimethylphenol span various fields:

- Pharmaceuticals : Its antioxidant properties could be harnessed for developing supplements aimed at reducing oxidative stress-related diseases.

- Food Industry : Given its antimicrobial properties, it may serve as a natural preservative in food products.

- Cosmetics : Its antioxidant activity can be beneficial in formulating skincare products aimed at combating aging effects due to oxidative stress.

Future research should focus on elucidating the detailed mechanisms of action of 4-Methoxy-2,3,6-trimethylphenol and exploring its synergistic effects with other compounds. Additionally, clinical trials are necessary to assess its safety and efficacy in human applications.

Propiedades

IUPAC Name |

4-methoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIRRMZHJWPOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304947 | |

| Record name | 4-Methoxy-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53651-61-9 | |

| Record name | NSC168489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.